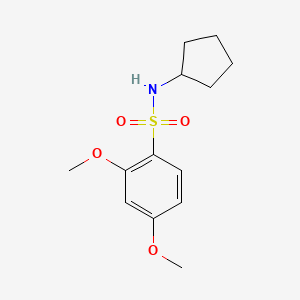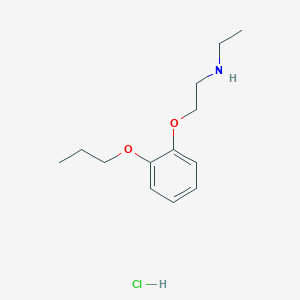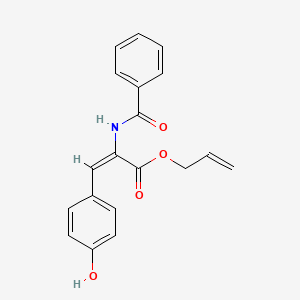![molecular formula C15H18N6 B5415341 (5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)
(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine, also known as MP-7, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound exhibits potent biological activity and has been studied extensively for its potential therapeutic applications.
作用机制
The mechanism of action of (5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine involves its ability to modulate various signaling pathways in cells. The compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. This compound also inhibits the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. The compound has been shown to increase glucose uptake and improve insulin sensitivity in cells. This compound has also been shown to reduce lipid accumulation and improve lipid metabolism in animals. Additionally, this compound has been shown to reduce oxidative stress and inflammation in cells and animals.
实验室实验的优点和局限性
(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound is also highly potent and exhibits a dose-dependent effect on cellular and animal models. However, there are some limitations to using this compound in lab experiments. The compound has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied for its potential toxicity and safety profile.
未来方向
There are several future directions for the study of (5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the study of the compound's potential toxicity and safety profile. Additionally, further research is needed to explore the potential therapeutic applications of this compound in various diseases. Finally, the development of more effective delivery systems for this compound is an area of interest for future research.
Conclusion:
In conclusion, this compound is a novel compound that exhibits potent biological activity and has potential therapeutic applications in various diseases. The compound's mechanism of action involves its ability to modulate various signaling pathways in cells. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research is needed to explore the potential therapeutic applications of this compound and to develop more efficient delivery systems for the compound.
合成方法
The synthesis of (5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 5-methylpyrazolo[1,5-a]pyrimidine, which is then reacted with 3-bromo-1-propanol to obtain the intermediate product. This intermediate is then reacted with 3-(3-pyridinylamino)propylamine to obtain the final product, this compound. The synthesis of this compound has been optimized to ensure high yields and purity of the compound.
科学研究应用
(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N-pyridin-3-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-12-10-15(21-14(20-12)5-9-19-21)18-8-3-7-17-13-4-2-6-16-11-13/h2,4-6,9-11,17-18H,3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXHQESKBONANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NCCCNC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide](/img/structure/B5415268.png)
![2-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}isonicotinamide](/img/structure/B5415273.png)

![ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B5415305.png)


![N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5415320.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5415332.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5415364.png)
![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)